Genz-644282

描述

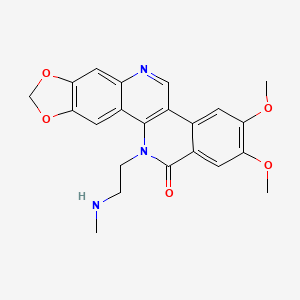

Genz-644282 is a non-camptothecin inhibitor of topoisomerase I . It has shown cytotoxicity by introducing double-strand breaks (DSBs), which was suppressed by co-treatment with aphidicolin .

Molecular Structure Analysis

The molecular formula of Genz-644282 is C22H21N3O5 . The compound has a molecular weight of 407.4 g/mol . The chemical structure of Genz-644282 is complex, with multiple rings and functional groups .Chemical Reactions Analysis

Genz-644282 acts as a topoisomerase I inhibitor . It introduces double-strand breaks (DSBs) in DNA, an effect that can be suppressed by co-treatment with aphidicolin .Physical And Chemical Properties Analysis

Genz-644282 has a molecular weight of 407.4 g/mol and a molecular formula of C22H21N3O5 . More detailed physical and chemical properties are not available in the current resources.科学研究应用

Cancer Therapy

Genz-644282 has been used in the development of a novel nanomedicine named The-0504 for cancer therapy . This system is a nano-assembly comprising an engineered version of human heavy chain ferritin (HFt) that entraps about 80 molecules of Genz-644282 . The preliminary anticancer activity of The-0504 was evaluated in cultured cancer cells and in a mouse model of pancreatic cancer .

Treatment of Gastrointestinal Tumors

Research has shown that Genz-644282 can be used in the treatment of gastrointestinal tumors, including pancreatic and colorectal cancers . The drug is encapsulated in human heavy chain ferritin (HFt), which can bind to its receptor, CD71, in several solid and hematological tumors .

Bone Marrow Colony-Forming Unit Activity

Genz-644282 has been studied for its effects on bone marrow colony-forming units . The drug has been found to have more potency as a cytotoxic agent toward human tumor cells in culture than the camptothecins in the colony-forming and 72-hour proliferation assays .

Treatment of CD-71 Expressing Deadly Tumors

The-0504, a nanomedicine based on Genz-644282, is a candidate for further preclinical development against CD-71 expressing deadly tumors .

Resistance to Efflux Pumps

Unlike the camptothecins, Genz-644282 is not a substrate for the multidrug resistance gene 1 (MDR1) and breast cancer resistance protein (BCRP) efflux pumps . This makes it a promising candidate for cancer treatment as it could potentially overcome drug resistance mechanisms.

作用机制

Mode of Action

Genz-644282 is a non-camptothecin inhibitor of TOP1 . The catalytic activity of TOP1 involves cleavage of one of the two strands of double-stranded DNA by the hydroxy group of its tyrosine residue 723 and linking of the phosphate group at the 3’-end of the strand to form a binary DNA–TOP1 covalent complex . After cleavage, the DNA strand with a single-strand break can rotate around the unbroken strand to remove DNA supercoils . Genz-644282 introduces double-strand breaks (DSBs), which are suppressed by co-treatment with aphidicolin . Genz-644282-induced DSB formation requires the functions of TOP1 .

Biochemical Pathways

The dysfunction of TOP1 due to treatment with inhibitors like Genz-644282 causes stalled replication forks . These stalled replication forks are often converted into double-strand breaks (DSBs) of DNA by the action of MUS81–EME1/2 structure-specific endonuclease . This process affects the DNA replication pathway and leads to cell death .

Pharmacokinetics

The pharmacokinetics of Genz-644282 were evaluated in male nu/nu mice following a single intravenous dose of 2.0 mg/kg . Noncompartmental pharmacokinetic parameters were determined . .

Result of Action

Treatment with Genz-644282 shows cytotoxicity by introducing double-strand breaks (DSBs), which was suppressed by co-treatment with aphidicolin . Genz-644282 was found to be effective against camptothecin-resistant TOP1 carrying either N722S or N722A mutation . The effect of Genz-644282 was also confirmed at the cellular level using a camptothecin-resistant cell line carrying N722S mutation in the TOP1 gene .

Action Environment

Genz-644282 appears to overcome some of the limitations of other TOP1 inhibitors, such as camptothecin, which has the disadvantage of instability under physiological conditions . . This suggests that Genz-644282’s action, efficacy, and stability may be less influenced by these environmental factors.

安全和危害

属性

IUPAC Name |

16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-23-4-5-25-21-14-8-19-20(30-11-29-19)9-16(14)24-10-15(21)12-6-17(27-2)18(28-3)7-13(12)22(25)26/h6-10,23H,4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAORCAMWLWRZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025941 | |

| Record name | 16,17-Dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Genz-644282 | |

CAS RN |

529488-28-6 | |

| Record name | GENZ-644282 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0529488286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENZ-644282 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717I541I2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

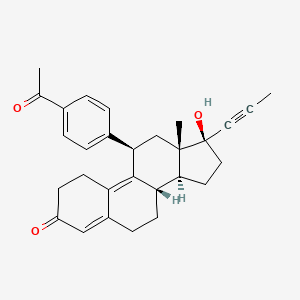

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

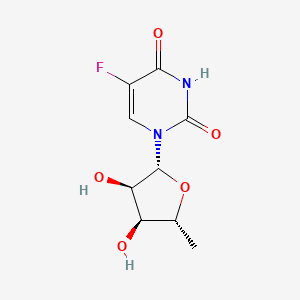

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid](/img/structure/B1684383.png)

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)